(2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
(2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a derivative of penicillanic acid, which is a core structure in the penicillin family of antibiotics. This compound is characterized by the presence of a bromine atom at the 6beta position and a sulfone group at the 1,1 position. It is known for its potential inhibitory effects on beta-lactamase enzymes, which are responsible for antibiotic resistance in many bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the bromination of penicillanic acid followed by oxidation to introduce the sulfone group. One common method includes the reaction of 6beta-aminopenicillanic acid 1,1-dioxide with a nitrosating agent . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product quality and yield. The bromination and oxidation steps are carefully monitored to prevent side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
(2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes several types of chemical reactions, including:
Reduction: Catalytic reduction can be used to modify the bromine atom or the sulfone group.
Substitution: The bromine atom at the 6beta position can be substituted with other functional groups to create analogues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of the sulfone group.
Reduction: Removal or modification of the bromine atom.
Substitution: Formation of analogues with different functional groups at the 6beta position.
Scientific Research Applications
(2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The primary mechanism of action of (2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves the inhibition of beta-lactamase enzymes. The compound reacts with a serine residue in the active site of the enzyme, forming a stable ester linkage and inactivating the enzyme . This prevents the enzyme from breaking down beta-lactam antibiotics, thereby restoring their efficacy against resistant bacteria .
Comparison with Similar Compounds
Similar Compounds
Penicillanic acid: The parent compound without the bromine and sulfone modifications.
6beta-Bromopenicillanic acid: Lacks the sulfone group.
Penicillanic acid 1,1-dioxide: Lacks the bromine atom.
Uniqueness
(2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to the presence of both the bromine atom and the sulfone group. This dual modification enhances its ability to inhibit beta-lactamase enzymes compared to its analogues . The combination of these functional groups provides a distinct mechanism of action and potential for overcoming antibiotic resistance .
Properties
IUPAC Name |
(2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO5S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)16(8,14)15/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRXJFSPPODDDK-ALEPSDHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)C(C2=O)Br)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)[C@@H](C2=O)Br)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75527-87-6 |
Source
|
Record name | BRL-28712 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075527876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BRL-28712 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCZ0SHH2N6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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